An In-depth Technical Guide to 3-methylbut-3-enal: IUPAC Nomenclature, Synthesis, and Chemical Properties
An In-depth Technical Guide to 3-methylbut-3-enal: IUPAC Nomenclature, Synthesis, and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methylbut-3-enal, a volatile organic compound with applications in organic synthesis. The document details the correct IUPAC nomenclature, provides a detailed experimental protocol for its synthesis via Swern oxidation, and discusses its characteristic isomerization to the thermodynamically more stable α,β-unsaturated aldehyde, 3-methylbut-2-enal. Quantitative data on the physical and chemical properties of 3-methylbut-3-enal are presented in a structured format. While specific spectroscopic and detailed biological activity data for 3-methylbut-3-enal are limited in the current literature, this guide provides available information and context through data on its precursor and isomeric form, offering a valuable resource for professionals in chemistry and drug development.
IUPAC Nomenclature and Structural Elucidation
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is 3-methylbut-3-enal .[1] This name is derived from its chemical structure: a four-carbon "but-" chain with an aldehyde ("-al") functional group at the first carbon, a double bond ("-en-") originating at the third carbon, and a methyl group substituted at the third carbon.[1]
The structure features a terminal double bond, which distinguishes it from its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal, also known as prenal.[1] The non-conjugated arrangement of the double bond and the aldehyde group is a key determinant of its chemical reactivity.[1]
Physicochemical Properties
A summary of the key identifiers and physicochemical properties of 3-methylbut-3-enal is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-methylbut-3-enal | [1][2] |
| CAS Number | 1118-59-8 | [1][2] |
| Molecular Formula | C5H8O | [1][2] |
| Molecular Weight | 84.12 g/mol | [1][2] |
| InChI Key | VEEFADFWCHSFIU-UHFFFAOYSA-N | [3] |
| SMILES | CC(=C)CC=O | [2] |
Synthesis of 3-methylbut-3-enal
A common and effective method for the synthesis of 3-methylbut-3-enal is the Swern oxidation of its corresponding alcohol, 3-methylbut-3-en-1-ol.[1]
Experimental Protocol: Swern Oxidation of 3-methylbut-3-en-1-ol
This protocol is adapted from a published procedure and outlines the synthesis of 3-methylbut-3-enal.[4]
Reagents and Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
3-methylbut-3-en-1-ol
-
Triethylamine
-
Dichloromethane (dry)
-
Water
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
At -78 °C, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.
-
Slowly add DMSO (12.4 mL, 174 mmol) dropwise to the solution. Allow the reaction to proceed for 15 minutes until gas evolution ceases.
-
Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture via a constant-pressure dropping funnel.
-
Stir the reaction at -78 °C for 45 minutes.
-
Add triethylamine (40.0 mL, 290 mmol) to quench the reaction.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Add 150 mL of water to the reaction mixture.
-
The organic phase is then concentrated and purified by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (v/v = 50:1) eluent to yield 3-methylbut-3-enal (3.80 g, 78% yield) as a light yellow oily liquid.[4]
Chemical Reactivity: Isomerization to 3-methylbut-2-enal
A key chemical property of 3-methylbut-3-enal is its facile isomerization to the more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal.[1] This reaction can be catalyzed by both acids and bases.[1] The enhanced stability of the product is due to the delocalization of the π-electrons across the conjugated system of the double bond and the carbonyl group.[1]
General Isomerization Procedure
While a specific detailed protocol for this isomerization was not found in the searched literature, the general conditions involve treating 3-methylbut-3-enal with a strong acid or a basic compound at temperatures ranging from 50°C to 250°C.[1] The reaction can be carried out with or without a solvent.[1]
Spectroscopic Data
-
3-methylbut-3-en-1-ol (Precursor): ¹H NMR and IR spectra are available in chemical databases.[5][6]
-
3-methyl-2-butenal (Isomer): ¹H NMR and IR spectra are available in chemical databases.[7][8]
Biological Activity
The biological activity of 3-methylbut-3-enal is not extensively documented. Some sources suggest potential antibacterial activity and the ability to inhibit lipid peroxidation.[1] However, quantitative data, such as IC50 values, from specific studies were not found in the performed search. Its derivatives have been noted to have more significant applications.[1]
Visualizations
Swern Oxidation Workflow
Caption: Workflow for the synthesis of 3-methylbut-3-enal via Swern oxidation.
Isomerization of 3-methylbut-3-enal
Caption: Acid or base-catalyzed isomerization of 3-methylbut-3-enal.
References
- 1. 3-methylbut-3-enal | 1118-59-8 | Benchchem [benchchem.com]
- 2. 3-Methyl-3-butenal | C5H8O | CID 11622328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methylbut-3-enal | 1118-59-8 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-METHYL-3-BUTEN-1-OL(763-32-6) IR Spectrum [chemicalbook.com]
- 6. 3-METHYL-3-BUTEN-1-OL(763-32-6) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Methyl-2-butenal(107-86-8) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
